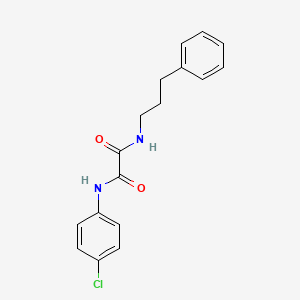

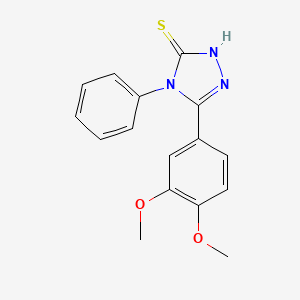

![molecular formula C25H31NO5S B2823952 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005141-20-7](/img/structure/B2823952.png)

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate” is a complex organic molecule. It contains a 7-oxabicyclo[2.2.1]heptane core, which is a bicyclic structure with an oxygen atom . This core is substituted with isopropyl and methyl groups . The molecule also contains a carbamate group (N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate), which consists of an amine (benzyl) and a sulfonyl group attached to a carbonyl .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 7-oxabicyclo[2.2.1]heptane core. This could potentially be achieved through a Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . The carbamate group could then be introduced in a subsequent step, although the specifics would depend on the exact synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic core and the various substituents. The 7-oxabicyclo[2.2.1]heptane core is a rigid, three-dimensional structure, and the positions of the isopropyl and methyl groups on this core would have a significant impact on the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbamate group is known to participate in a variety of reactions, including hydrolysis and aminolysis . The 7-oxabicyclo[2.2.1]heptane core could potentially undergo reactions at the carbon-carbon double bond or at the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could potentially increase its polarity, affecting properties such as solubility and boiling point .科学的研究の応用

Synthesis and Characterization

- The isolation and characterization of related bicyclic compounds, including studies on their reactivity and the formation of derivatives such as thiosulfonates or methyl sulfides through ring-opening reactions, highlight the compound's potential in synthetic chemistry applications (Guideri & Ponticelli, 2012).

Molecular Recognition and Complexation

- Research into the complexation of related bicyclic azoalkanes with p-sulfonatocalix[4]arene demonstrates the significance of spherical shape complementarity in molecular recognition, which could be leveraged in the design of new host-guest systems for various applications (Bakirci, Koner, & Nau, 2005).

Antileukemic Activity

- The synthesis and evaluation of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing activity against lymphocytic leukemia, indicate the potential therapeutic applications of related carbamate derivatives (Anderson, Heider, Raju, & Yucht, 1988).

Enzyme Inhibition

- Studies on carbamates as enzyme inhibitors provide insights into their mechanism of action, which could inform the development of new inhibitors for therapeutic or analytical purposes (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

Antibacterial Activity

- The preparation of sulfonamides derived from carvacrol and their high antibacterial activity against resistant Staphylococcus aureus strains indicate the compound's relevance in addressing antibiotic resistance (Oliveira et al., 2016).

Catalysis and Synthesis Techniques

- Gold-catalyzed cycloisomerization of cyclopropenes leading to the formation of related bicyclic compounds showcases advancements in catalytic synthesis methods, offering new routes for the construction of complex molecular architectures (Miege, Meyer, & Cossy, 2010).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are T-lymphocytes . It inhibits the formation of active transcription factors such as NF-AT and NF-IL2A , which are essential for interleukin-2 (IL2) gene expression . It also activates both human TRPM8 and human TRPA1 .

Mode of Action

The compound interacts with its targets by inhibiting the formation of active transcription factors in T-lymphocytes . This inhibition prevents the expression of the IL2 gene, which is crucial for the immune response . Additionally, it activates the TRPM8 and TRPA1 channels, which are involved in sensory perception .

Biochemical Pathways

The compound affects the immune response pathway by inhibiting the formation of transcription factors in T-lymphocytes . This inhibition disrupts the expression of the IL2 gene, affecting the immune response . The activation of TRPM8 and TRPA1 channels influences sensory perception .

Result of Action

The inhibition of transcription factors in T-lymphocytes leads to a decrease in IL2 gene expression . This can result in a weakened immune response . The activation of TRPM8 and TRPA1 channels can influence sensory perception .

特性

IUPAC Name |

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-benzyl-N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5S/c1-18(2)25-15-14-24(4,31-25)22(16-25)30-23(27)26(17-20-8-6-5-7-9-20)32(28,29)21-12-10-19(3)11-13-21/h5-13,18,22H,14-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOIJWVOPLUIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)OC3CC4(CCC3(O4)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)

![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)

![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)